molecular formula C11H15NO2S B13009006 6-(tert-Butylthio)-4-methylnicotinic acid

6-(tert-Butylthio)-4-methylnicotinic acid

Cat. No.: B13009006
M. Wt: 225.31 g/mol
InChI Key: JLOKPDRRVOUVCM-UHFFFAOYSA-N
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Description

6-(tert-Butylthio)-4-methylnicotinic acid is an organic compound that belongs to the class of nicotinic acids It features a tert-butylthio group attached to the 6th position and a methyl group at the 4th position of the nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(tert-Butylthio)-4-methylnicotinic acid typically involves the introduction of the tert-butylthio group and the methyl group onto the nicotinic acid framework. One common method involves the use of tert-butylthiol and a suitable methylating agent under controlled conditions. The reaction may proceed through nucleophilic substitution or addition mechanisms, depending on the specific reagents and conditions used.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 6-(tert-Butylthio)-4-methylnicotinic acid can undergo various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methyl and tert-butylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butylthio group may yield sulfoxides or sulfones, while reduction of the carboxylic acid group may produce alcohols or aldehydes.

Scientific Research Applications

6-(tert-Butylthio)-4-methylnicotinic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 6-(tert-Butylthio)-4-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The tert-butylthio group and the methyl group may influence the compound’s binding affinity and selectivity for certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    4-Methylnicotinic acid: Lacks the tert-butylthio group, which may result in different chemical and biological properties.

    6-(tert-Butylthio)nicotinic acid: Lacks the methyl group at the 4th position, which may affect its reactivity and applications.

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

6-tert-butylsulfanyl-4-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C11H15NO2S/c1-7-5-9(15-11(2,3)4)12-6-8(7)10(13)14/h5-6H,1-4H3,(H,13,14)

InChI Key

JLOKPDRRVOUVCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)O)SC(C)(C)C

Origin of Product

United States

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